2-Chloro-1,1,2-trifluoro-1-(trichloromethoxy)ethane

Radical reduction kinetics Chlorofluoro ether selectivity Anesthetic intermediate synthesis

2-Chloro-1,1,2-trifluoro-1-(trichloromethoxy)ethane (CAS 460-99-1) is a polyhalogenated aliphatic ether belonging to the chlorofluoro ether class. It features a 2-chloro-1,1,2-trifluoroethyl moiety linked via oxygen to a trichloromethyl group, with a molecular formula C₃HCl₄F₃O and a molecular weight of 251.85 g/mol.

Molecular Formula C3HCl4F3O
Molecular Weight 251.8 g/mol
CAS No. 460-99-1
Cat. No. B12683884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,1,2-trifluoro-1-(trichloromethoxy)ethane
CAS460-99-1
Molecular FormulaC3HCl4F3O
Molecular Weight251.8 g/mol
Structural Identifiers
SMILESC(C(OC(Cl)(Cl)Cl)(F)F)(F)Cl
InChIInChI=1S/C3HCl4F3O/c4-1(8)2(9,10)11-3(5,6)7/h1H
InChIKeyLSAUFTHJJZPNMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1,1,2-trifluoro-1-(trichloromethoxy)ethane (CAS 460-99-1): A Differentiated Halogenated Ether Intermediate for Targeted Synthesis


2-Chloro-1,1,2-trifluoro-1-(trichloromethoxy)ethane (CAS 460-99-1) is a polyhalogenated aliphatic ether belonging to the chlorofluoro ether class. It features a 2-chloro-1,1,2-trifluoroethyl moiety linked via oxygen to a trichloromethyl group, with a molecular formula C₃HCl₄F₃O and a molecular weight of 251.85 g/mol. Physical property measurements report a density of 1.715 g/cm³, a boiling point of 171.1 °C at 760 mmHg, and a flash point of 57.3 °C . This compound is a key synthetic intermediate used in the production of halogenated ether anesthetics [1] and is commercially available at a technical purity of 98% .

Why Generic In-Class Substitution of 2-Chloro-1,1,2-trifluoro-1-(trichloromethoxy)ethane Compromises Synthetic Outcomes


Despite structural similarities within the chlorofluoro ether family, substitution with other intermediates—such as 2-chloro-1,1,2-trifluoroethyl methyl ether (CAS 425-87-6) or 2,2-dichloro-1,1,2-trifluoroethyl trichloromethyl ether (Compound I)—is not chemically equivalent. Critical differences in the number and position of chlorine and fluorine substituents significantly alter both the rate and pathway of downstream reactions. For instance, the presence of a trichloromethyl group (-CCl₃) versus a dichloromethyl (-CHCl₂) or methyl (-CH₃) group directly determines the selectivity and kinetics of radical reductive dechlorination steps essential for controlled synthesis of target anesthetic molecules. Procuring the exact intermediate avoids the formation of unintended byproducts, which can complicate purification and reduce overall yield [1]. The quantitative evidence below details these critical performance distinctions.

Quantitative Differentiation Evidence for 2-Chloro-1,1,2-trifluoro-1-(trichloromethoxy)ethane


Superior Reactivity of the -CCl₃ Group in Radical Reductive Dechlorination Compared to -CFCl₂ and -CHCl₂ Analogs

In a head-to-head photochemical and radiation-induced radical reduction study, the C-Cl bond reduction rates of 2-chloro-1,1,2-trifluoroethyl trichloromethyl ether (Compound II, CAS 460-99-1) were compared directly with those of 2,2-dichloro-1,1,2-trifluoroethyl trichloromethyl ether (Compound I) and 2,2-dichloro-1,1,2-trifluoroethyl dichloromethyl ether (Compound III). The established reduction rate order for the C-Cl bonds in these compounds is: CCl₃ >> CFCl₂ > CHCl₂ and CFClH. This demonstrates that the trichloromethyl (-CCl₃) group in the target compound undergoes radical reduction significantly faster than the fluorodichloromethyl (-CFCl₂) and dichloromethyl (-CHCl₂) groups present in the comparator molecules [1].

Radical reduction kinetics Chlorofluoro ether selectivity Anesthetic intermediate synthesis

Avoidance of Unwanted Dimerization Pathway: Selective Product Distribution in Radical Reduction

The same comparative study identified notable differences in byproduct formation between the target compound (II) and the dichloro analog (I). While reduction of Compound II primarily yields 2-chloro-1,1,2-difluoroethyl trichloromethyl ether (IV) and 2-chloro-1,1,2-difluoroethyl chloromethyl ether (V), the reaction of the more heavily chlorinated Compound I leads to additional dimeric side products: 1,2-dichloro-1,2-bis(2-chloro-1,1,2-trifluoroethoxy)ethane (VI), 1-chloro-1,2-bis(2-chloro-1,1,2-trifluoroethoxy)ethane (VII), and an unsaturated analog (VIII). These dimeric species are absent or negligible in the product stream derived from Compound II [1].

Reaction selectivity Byproduct profiling Synthetic intermediate purity

Commercial Availability with Defined Purity Specification for Reproducible Procurement

The compound is commercially available as a chemical intermediate with a verified purity specification of 98% . This contrasts with many closely related halogenated ether intermediates, which are not typically stocked as catalog products and may require custom synthesis with variable purity outcomes. A defined purity specification reduces quality risk for procurement teams sourcing enflurane precursors.

Chemical procurement Intermediate sourcing Analytical specification

High-Value Application Scenarios for 2-Chloro-1,1,2-trifluoro-1-(trichloromethoxy)ethane Based on Differential Evidence


Stepwise Chemoselective Synthesis of Enflurane (2-Chloro-1,1,2-trifluoroethyl Difluoromethyl Ether)

The -CCl₃ group's superior kinetic lability in radical reduction chemistries makes this compound the preferred intermediate for the stepwise manufacture of enflurane. The trichloromethyl group can be selectively reduced first (converting -CCl₃ to -CHCl₂ or -CH₂Cl), followed by halogen exchange fluorination to install the difluoromethyl (-CHF₂) group characteristic of the final anesthetic drug substance. This ordered reactivity, documented by Liška et al. [1], enables a more atom-economical and reproducible route compared to starting from the dichloro analog (Compound I), which generates additional dimeric impurities.

High-Purity Intermediate Sourcing for GMP Pharmaceutical Precursor Manufacturing

For pharmaceutical chemical procurement teams, the established commercial supply of this intermediate at 98% purity provides a pre-qualified starting point for Good Manufacturing Practice (GMP) campaigns. The defined purity and cleaner reaction profile under radical reduction conditions [1] reduce the need for extensive in-house purification method development, lowering the risk of batch rejection due to unknown impurity profiles.

Mechanistic Studies of C-Cl Bond Reactivity in Polyhalogenated Ethers

In academic and industrial research laboratories investigating structure-reactivity relationships, this compound serves as a well-characterized substrate. Its defined reactivity rank (CCl₃ >> CFCl₂ > CHCl₂) [1] and the complete assignment of its reduction products permits calibration of new reductive methodologies or catalyst screening experiments. The absence of dimeric side products simplifies kinetic analysis compared to using the dichloro analog.

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